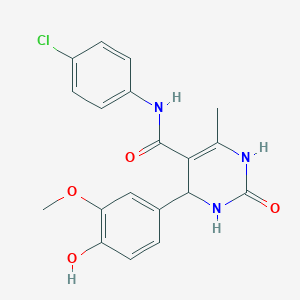

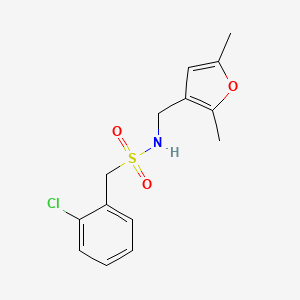

![molecular formula C13H17N3O2 B2585275 N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide CAS No. 1645551-23-0](/img/structure/B2585275.png)

N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.298. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of cyanoacetamides, such as N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods that have been used to prepare N-aryl or N-heteryl cyanoacetamides include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .科学的研究の応用

Heterocyclic Synthesis

N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide: is a key precursor in the synthesis of various organic heterocycles . The cyano and carbonyl functional groups in these compounds are reactive centers that facilitate the formation of heterocyclic compounds when treated with bidentate reagents. This property is exploited in the synthesis of novel heterocyclic moieties that have potential applications in pharmaceuticals.

Biological Activity

The derivatives of cyanoacetamide exhibit a range of biological activities, which has garnered the interest of biochemists . Research has shown that these compounds can be used to develop new chemotherapeutic agents, making them valuable in the field of medicinal chemistry.

Synthetic Utility

The synthetic utility of N-aryl and/or N-heteryl cyanoacetamides is significant. They serve as versatile intermediates for building complex organic structures . The active hydrogen on the C-2 position of these compounds can undergo various condensation and substitution reactions, enabling the synthesis of a wide array of compounds.

Preparation Methods

Several methods exist for the preparation of N-aryl or N-heteryl cyanoacetamides , including neat methods without solvents, fusion, and refluxing in solvent methods . These methods are crucial for the large-scale production and application of these compounds in industrial settings.

Formation of Biologically Active Compounds

N-cyanoacetamides: are used extensively in the formation of biologically active compounds . Their reactivity allows for the creation of compounds that can be tested for various biological activities, contributing to the discovery of new drugs and treatments.

Chemotherapeutic Potential

The potential of N-cyanoacetamides in evolving better chemotherapeutic agents is a significant area of research . The ability to synthesize a variety of novel compounds with potential anticancer properties makes this class of chemicals a valuable asset in the fight against cancer.

特性

IUPAC Name |

N-[cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-16(2)9-13(17)15-11(8-14)10-6-4-5-7-12(10)18-3/h4-7,11H,9H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXAZKLPUHCKLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC(C#N)C1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Cyano(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[2-[2-(4-fluorophenyl)-2-hydroxyethyl]pyrrolidin-1-yl]ethanone](/img/structure/B2585195.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzamide](/img/structure/B2585196.png)

![3-(((4-(Thiophen-2-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2585198.png)

![3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2585205.png)

![methyl 4-({[1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B2585208.png)

![4-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one](/img/structure/B2585210.png)

![ethyl 3-ethyl-5-{[(4-isopropylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2585213.png)

![1-(4-Methylphenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2585214.png)

![6-(4-methoxyphenethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2585215.png)